2,5-Piperidinedione
Overview
Description
2,5-Piperidinedione, also known as glutarimide, is an organic compound with the molecular formula C5H7NO2. It is characterized by a six-membered ring containing two carbonyl groups at the 2 and 5 positions. This compound is a white crystalline solid and is known for its applications in various chemical processes .
Mechanism of Action
Target of Action
The primary target of 2,5-Piperidinedione, also known as Piperidine-2,5-dione, is the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound interacts with its target, the GABA (A) Receptor, by binding at a distinct binding site associated with a Cl- ionopore . This interaction increases the duration of time for which the Cl- ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus .
Biochemical Pathways
The action of this compound affects the 2-amino-3-hydroxycyclopent-2-enone biosynthesis pathway . This pathway is involved in the synthesis of 5-aminolevulinyl-CoA, a key intermediate in the biosynthesis of heme, a vital component of hemoglobin .
Pharmacokinetics
It’s known that the compound is stable under normal conditions but decomposes under high temperatures . It’s insoluble in water but soluble in organic solvents like ethanol and acetone , which could influence its bioavailability.
Result of Action
Given its interaction with the gaba (a) receptor, it’s likely that the compound has a sedative effect, similar to other compounds that target this receptor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal conditions but decomposes under high temperatures . Therefore, the storage and handling conditions of the compound can significantly impact its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Piperidinedione can be synthesized through several methods. One common method involves the oxidation of ®-5-hydroxy-piperidin-2-one using Dess-Martin periodinane in dichloromethane under an inert atmosphere at room temperature . The reaction is typically carried out overnight, followed by filtration and purification steps to obtain the desired product.
Industrial Production Methods: Industrial production of this compound often involves the dehydration of the amide of glutaric acid. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Piperidinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other piperidine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various alkyl halides can be used for N-alkylation reactions.
Major Products: The major products formed from these reactions include various substituted piperidinediones and other piperidine derivatives .
Scientific Research Applications
2,5-Piperidinedione has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,6-Piperidinedione (Glutarimide): Similar in structure but with carbonyl groups at the 2 and 6 positions.
Cycloheximide: A potent inhibitor of protein synthesis that contains the glutarimide moiety.
Lenalidomide: A medication used to treat anemia and multiple myeloma, also containing the glutarimide structure.
Uniqueness: 2,5-Piperidinedione is unique due to its specific positioning of carbonyl groups, which influences its reactivity and the types of derivatives that can be synthesized from it. This structural uniqueness allows for the development of a wide range of biologically active compounds with diverse applications .
Properties
IUPAC Name |
piperidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-1-2-5(8)6-3-4/h1-3H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZVBOAABXHPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336463 | |
Record name | 2,5-Piperidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52065-78-8 | |
Record name | 2,5-Piperidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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